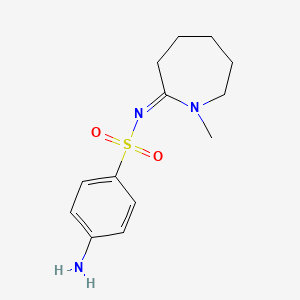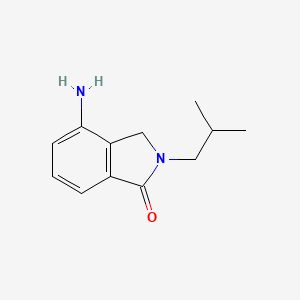
4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound with a unique structure that includes an isoindoline core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of an amino group and a dihydroisoindolone ring makes it a versatile molecule for chemical modifications and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropylamine and phthalic anhydride.
Cyclization Reaction: The reaction between 2-methylpropylamine and phthalic anhydride under acidic conditions leads to the formation of the isoindoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted isoindolones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The amino group and the isoindoline ring play crucial roles in binding to target proteins and enzymes. This binding can modulate various biological pathways, leading to the compound’s observed effects, such as anti-inflammatory and anticancer activities.
類似化合物との比較
Similar Compounds
4-Amino-2-methylphenol: This compound shares the amino group and a similar aromatic structure but lacks the isoindoline ring.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound has a similar amino group and aromatic structure but differs in its overall molecular framework.
Uniqueness
4-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindoline core, which imparts distinct chemical and biological properties. The combination of the amino group and the dihydroisoindolone ring allows for versatile chemical modifications and a wide range of applications in various fields.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
4-amino-2-(2-methylpropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)6-14-7-10-9(12(14)15)4-3-5-11(10)13/h3-5,8H,6-7,13H2,1-2H3 |
InChIキー |
HBQYSSRXGNKFMU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1CC2=C(C1=O)C=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


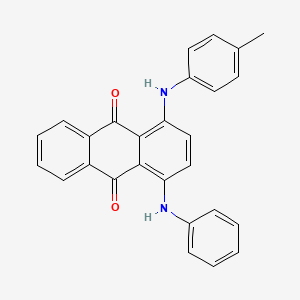

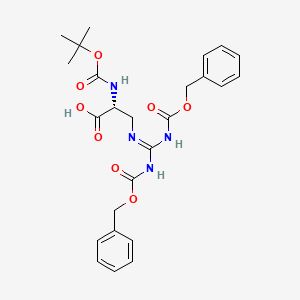
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
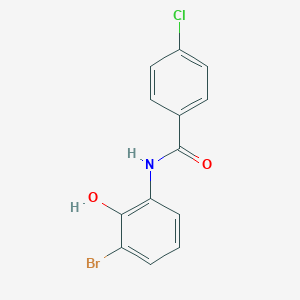
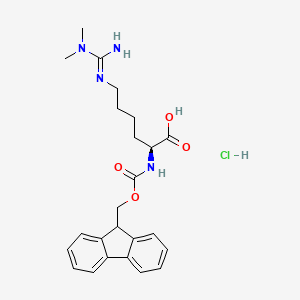
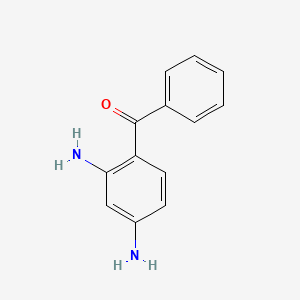
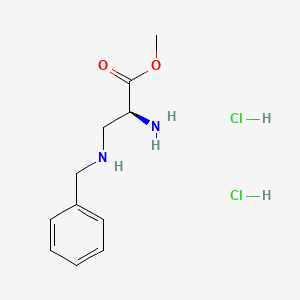
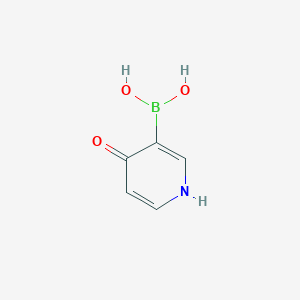
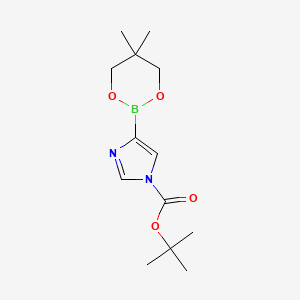
![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)
![1,5-Bis((4'-octyl-[1,1'-biphenyl]-4-yl)amino)anthracene-9,10-dione](/img/structure/B15251444.png)
